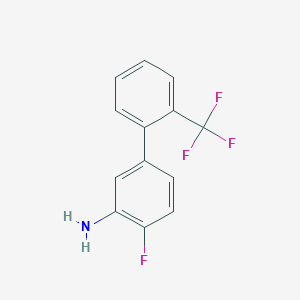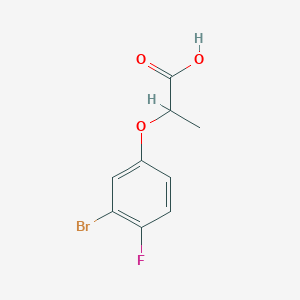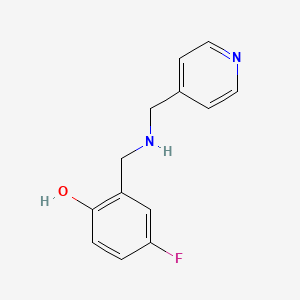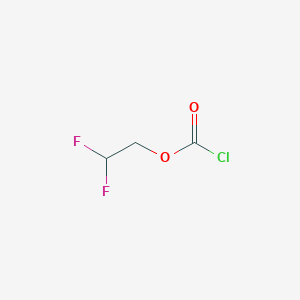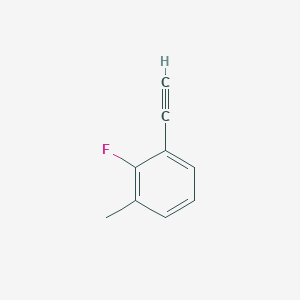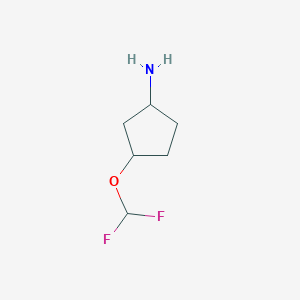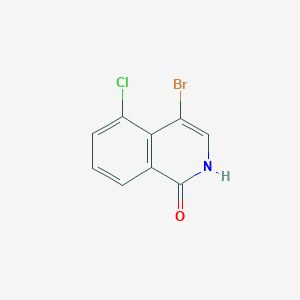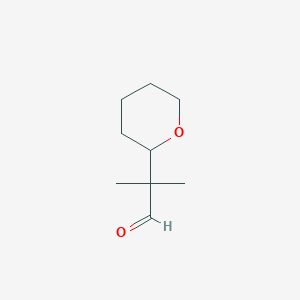![molecular formula C6H3BrClN3 B1446694 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1784176-14-2](/img/structure/B1446694.png)
2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine and chlorine substituents at the 2 and 5 positions, respectively
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction in cells .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, as a JAK inhibitor, it could prevent the action of Janus kinases, a family of enzymes that play a key role in the signal transduction of cytokines, thus modulating immune responses .
Biochemical Pathways
Based on its potential targets, it could be inferred that it may affect pathways related to inflammation, oxygen sensing, and signal transduction . The downstream effects of these pathways could include modulation of immune responses, cellular metabolism, and cell proliferation .
Result of Action
Based on the potential targets and pathways, it could be inferred that the compound may have anti-inflammatory effects, modulate immune responses, and potentially have effects on cell proliferation .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including Janus kinases (JAK1 and JAK2), which are involved in cytokine signaling pathways . The compound acts as an inhibitor of these kinases, thereby modulating the signaling pathways that regulate immune responses and cell growth. Additionally, this compound has been shown to interact with RORγt, a nuclear receptor involved in the differentiation of T-helper cells . These interactions highlight the compound’s potential as a therapeutic agent in treating autoimmune diseases and inflammatory conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the JAK-STAT pathway, which is critical for cell proliferation, differentiation, and apoptosis . The compound also affects gene expression by inhibiting the activity of transcription factors like STAT3, leading to altered expression of genes involved in immune responses and cell cycle regulation . Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases such as JAK1 and JAK2, leading to their inhibition . This binding prevents the phosphorylation and activation of downstream signaling molecules, thereby modulating the signaling pathways involved in immune responses and cell growth. Additionally, the compound can inhibit the activity of nuclear receptors like RORγt by binding to their ligand-binding domains, thus affecting the transcription of target genes . These molecular interactions underscore the compound’s potential as a therapeutic agent in various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on kinases and nuclear receptors, leading to sustained modulation of cellular functions . Prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of compensatory pathways, which may mitigate its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target kinases and nuclear receptors, leading to therapeutic effects without significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with enzymes and proteins, potentially contributing to the compound’s overall biological effects. The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . The compound’s lipophilicity also influences its ability to cross cell membranes and accumulate in specific tissues . These transport and distribution properties are important for determining the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the compound’s localization and activity . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction. This process can be facilitated by microwave irradiation, which provides an eco-friendly and efficient approach to synthesizing the compound . The reaction conditions often include the use of dry toluene as a solvent and heating at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole and pyridine rings can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazolopyridine, while oxidation can produce a triazolopyridine oxide.
Scientific Research Applications
2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
- 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and chlorine substituents at the 2 and 5 positions, respectively, enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-9-5-3-1-2-4(8)11(5)10-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOSNQBWLHQYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


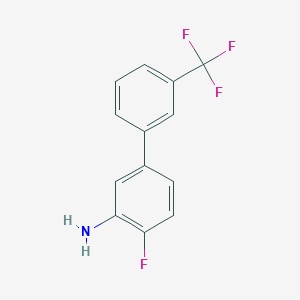
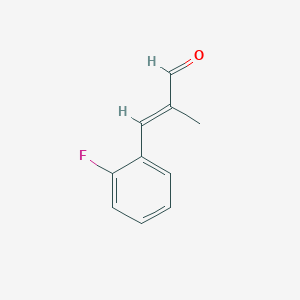

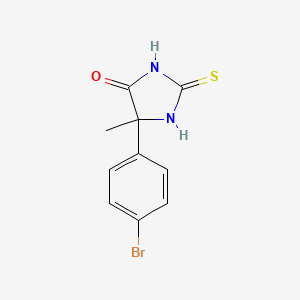
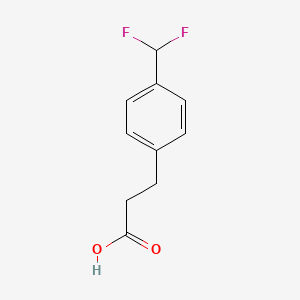
![3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1446621.png)
